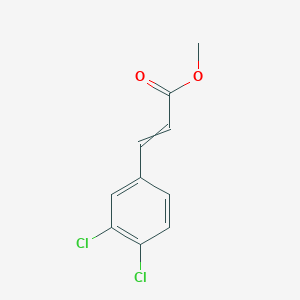

Methyl 3,4-dichlorocinnamate

Descripción

Contextualization within Cinnamate (B1238496) Esters and Halogenated Organic Compounds

Methyl 3,4-dichlorocinnamate belongs to two significant categories of organic molecules: cinnamate esters and halogenated organic compounds.

Cinnamate Esters are a class of aromatic compounds that are derivatives of cinnamic acid. They are characterized by a benzene (B151609) ring linked to an acrylic acid ester. Cinnamate esters are versatile compounds in organic synthesis and pharmaceutical chemistry. thieme-connect.com They are found in nature and can be synthesized through various methods, including Fischer esterification, the Heck reaction, and Knoevenagel condensation. bohrium.com Research has explored cinnamate ester analogues for a range of potential biological activities. bohrium.comnih.gov The specific properties and reactivity of a cinnamate ester are heavily influenced by the substituents on the aromatic ring and the nature of the ester group. bohrium.com

Halogenated Organic Compounds (HOCs) are organic compounds containing at least one halogen atom (fluorine, chlorine, bromine, or iodine). researchgate.net The inclusion of halogen atoms, such as the two chlorine atoms in this compound, significantly alters the physical and chemical properties of the parent molecule. researchgate.net HOCs are produced for a vast number of industrial, agricultural, and consumer applications due to their effectiveness and often low cost of manufacture. nih.gov Their widespread use and persistence have led to them being a major group of environmental pollutants, with many being subject to regulatory restrictions. nih.govnih.gov In chemical synthesis, halogenation is a key strategy for creating intermediates that can be further functionalized to produce more complex molecules. researchgate.net

Historical Perspectives and Initial Investigations of Dichlorocinnamate Structures

The investigation of dichlorocinnamate structures is rooted in the broader history of synthetic organic chemistry. The synthesis of cinnamic acid derivatives became more accessible with the development of key chemical reactions in the 19th and 20th centuries.

Early investigations into compounds like this compound were driven by the need for chemical intermediates. The synthesis of such compounds often relies on well-established olefination reactions. One of the most prominent methods is the Wittig reaction , discovered in the 1950s, which involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. googleapis.com A variation of this, the Wittig-Horner-Emmons reaction , is frequently used to prepare cinnamate esters from benzaldehydes and phosphonoacetates. google.com For instance, a patented process describes the preparation of a cinnamate ester intermediate by reacting a carbonyl derivative with a trialkyl phosphonoacetate in the presence of a metal hydride, following the Wittig-Horner-Emmons methodology. google.com

Another foundational method involves the reaction of 3,4-dichlorocinnamic acid with thionyl chloride to produce the corresponding acyl chloride, (E)-3,4-dichlorocinnamoyl chloride. rsc.org This highly reactive intermediate can then be reacted with an alcohol, such as methanol (B129727), to yield the desired methyl ester. This classical approach allows for the systematic synthesis and investigation of various ester derivatives. rsc.org These fundamental synthetic strategies enabled chemists to create a wide array of substituted cinnamates, including dichlorinated variants, paving the way for their use as building blocks in the synthesis of more complex target molecules. google.comrsc.org

Chemical and Physical Properties of this compound

The following table summarizes key properties of the compound.

| Property | Data |

| IUPAC Name | methyl (E)-3-(3,4-dichlorophenyl)prop-2-enoate |

| Molecular Formula | C₁₀H₈Cl₂O₂ |

| Molecular Weight | 231.08 g/mol |

| Melting Point | 115 °C google.com |

| Appearance | White crystals google.com |

| CAS Number | 82475-75-0 molaid.com |

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H8Cl2O2 |

|---|---|

Peso molecular |

231.07 g/mol |

Nombre IUPAC |

methyl 3-(3,4-dichlorophenyl)prop-2-enoate |

InChI |

InChI=1S/C10H8Cl2O2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6H,1H3 |

Clave InChI |

OHYZLVVWECFWBY-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C=CC1=CC(=C(C=C1)Cl)Cl |

Origen del producto |

United States |

Advanced Spectroscopic Characterization Techniques in Methyl 3,4 Dichlorocinnamate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of molecules. In the study of methyl 3,4-dichlorocinnamate, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy focuses on the hydrogen nuclei within a molecule. The chemical shift, integration, and splitting pattern of the signals in a ¹H NMR spectrum provide valuable information about the different types of protons and their neighboring atoms.

In the case of this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons, the vinylic protons of the cinnamate (B1238496) backbone, and the protons of the methyl ester group. The aromatic region typically shows complex splitting patterns due to the coupling between adjacent protons on the dichlorinated benzene (B151609) ring. The vinylic protons, being in different chemical environments, will appear as doublets, with their coupling constant providing information about the stereochemistry (E or Z) of the double bond. The methyl protons of the ester group characteristically appear as a singlet in a specific region of the spectrum. nih.govdocbrown.info

Table 1: Predicted ¹H NMR Data for this compound (Data is illustrative and may vary based on solvent and experimental conditions)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.5 | m | 3H | Aromatic protons |

| ~ 7.6 | d | 1H | Vinylic proton (α-carbon) |

| ~ 6.5 | d | 1H | Vinylic proton (β-carbon) |

| ~ 3.8 | s | 3H | Methyl ester protons (-OCH₃) |

d: doublet, m: multiplet, s: singlet

The analysis of these signals, including their precise chemical shifts and coupling constants, allows for the unambiguous assignment of each proton in the this compound molecule. libretexts.orgmsu.edu

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. scienceready.com.au Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. mnstate.edulibretexts.org

The ¹³C NMR spectrum of this compound will display distinct signals for each of the carbon atoms in the molecule, including those in the dichlorinated aromatic ring, the vinylic carbons, the carbonyl carbon of the ester, and the methyl carbon. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. chemguide.co.ukdocbrown.info For instance, the carbonyl carbon will appear at a significantly downfield chemical shift compared to the other carbons. libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound (Data is illustrative and may vary based on solvent and experimental conditions)

| Chemical Shift (ppm) | Assignment |

| ~ 166 | Carbonyl carbon (C=O) |

| ~ 145 | Vinylic carbon (α-carbon) |

| ~ 135 - 128 | Aromatic carbons |

| ~ 118 | Vinylic carbon (β-carbon) |

| ~ 52 | Methyl ester carbon (-OCH₃) |

The combination of ¹H and ¹³C NMR data provides a comprehensive structural confirmation of this compound. hmdb.caunesp.brresearchgate.net

Advanced Methyl-Based NMR Spectroscopic Approaches

While standard ¹H and ¹³C NMR are sufficient for the structural elucidation of small molecules like this compound, advanced methyl-based NMR techniques are primarily employed in the study of large biomolecules, such as proteins. nih.govnih.gov These methods capitalize on the favorable relaxation properties and high sensitivity of methyl groups. nih.govnmr-bio.com Techniques like transverse-relaxation-optimized spectroscopy (TROSY) are used to study the dynamics of large proteins and their complexes. nih.govnih.gov

In the context of this compound research, these advanced techniques are generally not necessary for basic characterization. However, if the compound were to be used as a ligand or probe in a biological system, these methods could become relevant for studying its interactions with a target protein. nih.govnih.govunl.ptfrontiersin.org

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-transform Infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. nih.gov

Fourier-transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. upi.edu The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.

The FTIR spectrum of this compound will exhibit characteristic absorption bands for its various functional groups. Key expected vibrations include:

C=O stretch: A strong absorption band characteristic of the ester carbonyl group.

C=C stretch: Bands corresponding to the vibrations of the aromatic ring and the vinylic double bond.

C-O stretch: Bands associated with the ester C-O bonds.

C-H stretch: Signals from the aromatic and vinylic C-H bonds, as well as the methyl group.

C-Cl stretch: Vibrations corresponding to the carbon-chlorine bonds on the aromatic ring.

Table 3: Characteristic FTIR Bands for this compound (Data is illustrative and based on typical functional group frequencies)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100 - 3000 | C-H Stretch | Aromatic/Vinylic |

| ~ 2960 - 2850 | C-H Stretch | Methyl (-CH₃) spectroscopyonline.com |

| ~ 1720 | C=O Stretch | Ester |

| ~ 1640 | C=C Stretch | Vinylic |

| ~ 1600, 1475 | C=C Stretch | Aromatic Ring |

| ~ 1250, 1170 | C-O Stretch | Ester |

| ~ 850 - 550 | C-Cl Stretch | Aryl Halide |

The precise positions and intensities of these bands can provide confirmation of the compound's identity and purity. researchgate.netepa.govnih.govresearchgate.netresearchgate.net

Fourier-transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FTIR. nih.govspectroscopyonline.com It involves irradiating a sample with a laser and detecting the inelastically scattered light. uliege.be While FTIR is more sensitive to polar functional groups like carbonyls, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. researchgate.net

In the FT-Raman spectrum of this compound, one would expect to observe strong signals for:

C=C stretching vibrations of the aromatic ring and the alkene.

Skeletal vibrations of the carbon framework.

The combination of FTIR and FT-Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. aua.grmdpi.comnih.gov

Table 4: Expected FT-Raman Bands for this compound (Data is illustrative and based on typical functional group frequencies)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 1640 | C=C Stretch | Vinylic |

| ~ 1600 | C=C Stretch | Aromatic Ring |

| Other skeletal vibrations | C-C Bending/Stretching | Carbon Framework |

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic structure of molecules by observing the absorption and emission of electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for studying electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelength of light absorbed is related to the energy difference between these states. For conjugated systems like this compound, π to π* transitions are prominent. libretexts.org

The solvent can influence the absorption spectrum. up.ac.za For instance, a change from a nonpolar to a polar solvent can cause a shift in the wavelength of maximum absorbance (λmax). This is due to differential solvation of the ground and excited states. unige.ch The presence of chromophores, such as the carbon-carbon double bond and the benzene ring in this compound, are responsible for its UV absorption. libretexts.orgrsc.org

Table 1: Illustrative UV-Vis Absorption Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Hexane | 280 | 15,000 | π → π |

| Ethanol | 285 | 16,500 | π → π |

Note: This data is illustrative and can vary based on experimental conditions.

Excited State Dynamics and Photophysical Studies

Excited state dynamics explore the fate of a molecule after it has absorbed light. This includes processes like fluorescence, phosphorescence, and non-radiative decay. These studies are crucial for understanding the photochemical behavior of a compound. nih.gov

Upon excitation, this compound can undergo various photophysical processes. The excited state can relax back to the ground state by emitting a photon (fluorescence) or through non-radiative pathways like internal conversion and intersystem crossing to a triplet state. nih.gov The efficiency of these processes is quantified by the fluorescence quantum yield and the excited-state lifetime. unige.ch

Time-resolved spectroscopy can be used to monitor the transient species formed after excitation. researchgate.net The dynamics are often influenced by the solvent environment and the presence of substituents on the molecule. unige.chnih.gov For example, the presence of heavy atoms like chlorine can enhance intersystem crossing rates.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure through fragmentation analysis. miamioh.edu

For this compound, the molecular ion peak would correspond to its molecular weight. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. gcms.cz This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. gcms.cz In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase. ekb.eg The separated components then enter the mass spectrometer for detection. ekb.eg

The resulting mass spectrum provides a fragmentation pattern that serves as a "fingerprint" for the molecule. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and cleavage at the alpha-carbon position relative to the carbonyl group. libretexts.org The fragmentation pattern can be used to confirm the structure of this compound. nih.gov

Table 2: Expected Key Mass Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |

| 230/232/234 | [M]⁺ (Molecular ion) |

| 199/201/203 | [M - OCH₃]⁺ |

| 171/173/175 | [M - COOCH₃]⁺ |

| 143/145 | [C₇H₄Cl₂]⁺ |

Note: The presence of two chlorine atoms results in isotopic peaks.

X-ray Crystallography for Structural Determination

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles within the molecule. brynmawr.eduresearchgate.net

This technique would provide unambiguous confirmation of the trans or cis configuration of the double bond and the conformation of the ester group relative to the benzene ring. The crystal packing, which describes how the molecules are arranged in the crystal lattice, can also be determined, revealing intermolecular interactions such as hydrogen bonding or van der Waals forces. researchgate.net

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Volume (ų) | 980 |

| Z (Molecules per unit cell) | 4 |

Note: This data is hypothetical and would need to be determined experimentally.

Computational and Theoretical Chemistry Studies on Methyl 3,4 Dichlorocinnamate

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govdntb.gov.ua It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. mdpi.com This approach is computationally less demanding than other high-level methods, making it suitable for a wide range of molecular systems. dntb.gov.ua DFT calculations can be used to optimize molecular geometries, predict vibrational frequencies, and determine electronic properties such as ionization potentials and electron affinities. mdpi.com

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods solve the Hartree-Fock equations, providing a foundational understanding of a molecule's electronic structure. While computationally intensive, ab initio methods offer a high degree of accuracy and are often used as a benchmark for other computational techniques.

No specific studies utilizing ab initio methods for the detailed analysis of Methyl 3,4-dichlorocinnamate were identified in the available literature.

Semi-empirical methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify the calculations. uni-muenchen.dewikipedia.org These methods, such as AM1, PM3, and MNDO, are significantly faster than ab initio or DFT calculations, allowing for the study of larger molecules. wikipedia.orgresearchgate.netresearchgate.net However, their accuracy is dependent on the quality of the parameters used and the similarity of the molecule under investigation to the molecules in the parameterization set. wikipedia.org

A search for research applying semi-empirical methods to investigate the properties of this compound did not return any specific studies.

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides insights into the distribution and energy of electrons in a molecule, which is crucial for understanding its chemical behavior and reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy and symmetry of these orbitals are key determinants of a molecule's reactivity and the pathways of chemical reactions. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. libretexts.orgyoutube.com The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

Specific FMO analyses and calculations for this compound, including HOMO-LUMO energy gaps and orbital visualizations, are not available in the reviewed literature.

Conceptual Data Table: FMO Parameters This table illustrates the type of data that would be generated from an FMO analysis. No experimental or calculated values are available for this compound.

| Parameter | Description | Hypothetical Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding in molecules. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.org This analysis provides a quantitative description of the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs, which is crucial for understanding molecular stability and reactivity. ugm.ac.id

A literature search did not reveal any studies that have performed NBO analysis on this compound to investigate its bonding characteristics and intramolecular interactions.

Conceptual Data Table: NBO Interaction Energies This table illustrates the type of data that would be generated from an NBO analysis. No experimental or calculated values are available for this compound.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Reactivity and Electrostatic Potential Mapping

Quantum chemical calculations are pivotal in understanding the reactivity of a molecule. Methods based on Density Functional Theory (DFT) are commonly used to investigate electronic structure and predict chemical behavior. nih.govmdpi.com

Global Reactivity Descriptors

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO)/2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as -(ELUMO + EHOMO)/2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ), related to the escaping tendency of an electron from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ²/2η.

For a molecule like this compound, the electron-withdrawing nature of the two chlorine atoms on the phenyl ring would be expected to influence these parameters significantly, likely increasing its electrophilicity.

Table 1: Illustrative Global Reactivity Descriptors (Hypothetical Data) This table is for illustrative purposes only, as specific data for this compound was not found.

| Parameter | Symbol | Value |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -1.8 eV |

| Energy Gap | ΔE | 4.7 eV |

| Chemical Hardness | η | 2.35 eV |

| Chemical Softness | S | 0.426 eV⁻¹ |

| Electronegativity | χ | 4.15 eV |

| Electrophilicity Index | ω | 3.66 eV |

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netlumenlearning.com The MEP surface is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas prone to electrophilic attack. In this compound, these would be expected around the carbonyl oxygen of the ester group.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas susceptible to nucleophilic attack.

Green: Regions of neutral potential.

The MEP map helps identify sites of intermolecular interactions and provides insights into how the molecule will interact with biological receptors or other reactants. colab.ws

Analysis of Localized Orbital Locator (ALIE) and Fukui Functions

Further detailed reactivity analysis can be performed using tools like the Analysis of Localized Orbital Locator (ALIE) and Fukui functions.

Fukui Functions (f(r)): These functions describe the change in electron density at a given point in the molecule when the total number of electrons is changed. faccts.de They are used to identify the most reactive sites within a molecule for nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)). mdpi.comfaccts.de High values of the Fukui function indicate a greater reactivity at that specific atomic site.

ALIE (or Electron Localization Function, ELF): This function provides a measure of electron localization in the molecular space, helping to identify covalent bonds and lone pairs of electrons. It offers a detailed picture of the chemical bonding within the molecule.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. researchgate.net MD simulations can provide insights into:

The conformational flexibility of the molecule.

The stability of different conformers in various environments (e.g., in a solvent or interacting with a biological target).

The mechanism of interaction between the molecule and a receptor, which is crucial in drug design.

For this compound, MD simulations could be employed to understand how it binds to a specific biological target, revealing the key interactions that stabilize the complex and its dynamic behavior in a physiological environment.

Conformational Analysis and Stereochemical Considerations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. wikipedia.org For this compound, key rotational bonds include the C-C single bonds in the propenoate side chain and the bond connecting the side chain to the phenyl ring.

The molecule can exist as different stereoisomers, primarily the (E) and (Z) isomers (also known as trans and cis, respectively) due to the double bond in the cinnamate (B1238496) structure. The (E)-isomer is generally more stable due to reduced steric hindrance. scielo.org.mx Computational methods can be used to calculate the energy of different conformers and determine the most stable, low-energy structures. This analysis is crucial as the biological activity of a molecule is often dependent on its specific three-dimensional shape. wikipedia.org

Chemical Reactivity and Derivatization of Methyl 3,4 Dichlorocinnamate Scaffold

General Reaction Mechanisms and Pathways

The reactivity of Methyl 3,4-dichlorocinnamate is primarily dictated by the electrophilic nature of the α,β-unsaturated ester and the presence of the electron-withdrawing chlorine atoms on the phenyl ring. The conjugated system, encompassing the phenyl ring, the double bond, and the carbonyl group, allows for a range of reactions.

Key reaction pathways include:

Electrophilic Addition to the Alkene: The double bond is susceptible to attack by electrophiles. The regioselectivity of this addition is influenced by the electronic effects of the phenyl ring and the ester group.

Nucleophilic Acyl Substitution: The ester functionality can undergo nucleophilic attack, leading to the formation of amides, hydrazides, or other ester derivatives.

Cyclization Reactions: The inherent functionality of the molecule provides a basis for the construction of various heterocyclic rings. For instance, reactions with binucleophiles can lead to the formation of pyrimidines, pyrazoles, and other important heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-chlorine bonds on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide range of substituents.

Functional Group Transformations and Modifications

The functional groups present in this compound, namely the ester, the alkene, and the chlorinated aromatic ring, can be selectively modified to generate a diverse library of derivatives.

Table 1: Key Functional Group Transformations of this compound

| Functional Group | Transformation | Reagents and Conditions | Resulting Derivative |

| Ester | Amidation | Amine, heat or catalyst | 3,4-Dichlorocinnamide |

| Ester | Hydrolysis | Acid or base | 3,4-Dichlorocinnamic acid |

| Alkene | Hydrogenation | H₂, Pd/C | Methyl 3,4-dichlorophenylpropanoate |

| Alkene | Epoxidation | Peroxy acids (e.g., m-CPBA) | Methyl 2,3-epoxy-3-(3,4-dichlorophenyl)propanoate |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Strong nucleophiles (under harsh conditions) | Substitution of one or both chlorine atoms |

| Aromatic Ring | Cross-Coupling Reactions | Boronic acids, organostannanes, terminal alkynes (with Pd catalyst) | Aryl, vinyl, or alkynyl substituted cinnamates |

Catalyst Systems in Cinnamate (B1238496) Chemistry

Catalysts play a pivotal role in controlling the outcome and efficiency of reactions involving cinnamate esters. The choice of catalyst can influence the reaction rate, yield, and selectivity.

Acid and Base Catalysis: Esterification and hydrolysis of the cinnamate ester are typically catalyzed by strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide).

Transition Metal Catalysis: Palladium catalysts are extensively used for cross-coupling reactions on the aromatic ring. The choice of ligands for the palladium center is crucial for achieving high catalytic activity and selectivity. Rhodium and ruthenium catalysts are also employed in hydrogenation and other reduction reactions.

Organocatalysis: In recent years, organocatalysts have emerged as a green alternative for various transformations of α,β-unsaturated systems, including asymmetric additions to the double bond.

Regioselectivity and Stereoselectivity in Chemical Transformations

Controlling the regioselectivity and stereoselectivity in the reactions of this compound is essential for the synthesis of specific isomers with desired biological activities.

Regioselectivity: In electrophilic additions to the double bond, the regioselectivity is governed by the stability of the intermediate carbocation. The electron-withdrawing nature of the 3,4-dichlorophenyl group influences the electron density of the double bond, directing the attack of the electrophile.

Stereoselectivity: The formation of new stereocenters during reactions such as hydrogenation, epoxidation, and Michael additions can be controlled by using chiral catalysts or auxiliaries. Diastereoselective reactions can be achieved by employing substrate control, where the existing stereochemistry of a reactant influences the stereochemical outcome of the reaction. For instance, the reduction of a chiral derivative of this compound can lead to the preferential formation of one diastereomer.

Development of Novel Dichlorocinnamate Analogs and Heterocyclic Derivatives

The versatile reactivity of the this compound scaffold has been exploited in the synthesis of a variety of novel compounds with potential applications in medicinal chemistry and materials science.

Novel Dichlorocinnamate Analogs:

Functionalization of the parent molecule through the reactions described above leads to a wide range of analogs with modified properties. For example, the introduction of different substituents on the aromatic ring via cross-coupling reactions can modulate the electronic and steric properties of the molecule, potentially leading to enhanced biological activity.

Heterocyclic Derivatives:

The synthesis of heterocyclic compounds from this compound is a particularly valuable application. The α,β-unsaturated ester moiety is a key synthon for the construction of various ring systems.

Table 2: Synthesis of Heterocyclic Derivatives from this compound

| Reagent | Heterocyclic Product | Reaction Type |

| Hydrazine | Pyrazole derivative | Cyclocondensation |

| Urea/Thiourea | Pyrimidine derivative | Cyclocondensation |

| Amidines | Pyrimidine derivative | Cyclocondensation |

| o-Phenylenediamine | Benzodiazepine derivative | Cyclocondensation |

For instance, the reaction of this compound with hydrazine hydrate can yield a pyrazoline derivative, which can be further oxidized to the corresponding pyrazole. Similarly, condensation with urea or thiourea in the presence of a suitable catalyst can lead to the formation of pyrimidinone or thiopyrimidinone derivatives, respectively. The synthesis of quinoline derivatives, another important class of heterocycles, can also be envisioned through multi-step reaction sequences starting from this compound.

Structure Activity Relationship Sar Studies of Methyl 3,4 Dichlorocinnamate Derivatives

Impact of Aromatic Ring Substitutions on Activity Profiles

The 3-phenylacrylic acid structure of cinnamic acid offers several sites for modification, with the phenyl ring being a primary location for substitutions that can significantly alter biological activity. nih.gov In methyl 3,4-dichlorocinnamate, the aromatic ring is substituted with two chlorine atoms at the meta (3) and para (4) positions. These halogen substituents are electron-withdrawing, which modifies the electronic properties of the aromatic ring and can influence interactions with biological targets.

Research on various cinnamic acid derivatives has demonstrated that the nature, number, and position of substituents on the phenyl ring are critical determinants of their activity. For instance, studies on quinazolinone derivatives have shown that incorporating a 7-chloro substituent can enhance antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Further modifications, such as adding 3,4-difluorobenzylamine, can lead to even higher potency. mdpi.com In the context of anticancer activity, the presence and position of hydroxyl or methoxy groups on the phenyl ring of cinnamic acid derivatives can influence their cytotoxicity against various cancer cell lines. mdpi.com For example, some hydroxycinnamic acids are potent antitumor agents. nih.gov The dichlorination pattern in this compound is therefore expected to be a key factor in its specific biological profile, likely influencing its ability to interact with target enzymes or receptors through halogen bonding and altered electronic distribution.

Table 1: Effect of Aromatic Ring Substitutions on Antibacterial Activity of Quinazolinone Analogs

| Compound ID | Ring Substituent | 2-Position Substituent | MIC₅₀ vs. MRSA (µM) |

|---|---|---|---|

| 6l | 7-Chloro | Varied | 0.6 |

| 6y | 7-Chloro | 3,4-difluorobenzylamine | 0.02 |

| 6p | 7-Chloro | 3-methoxyaniline | Decreased Activity |

| 6m | 7-Chloro | Aniline | Inactive |

Data derived from studies on quinazolinone derivatives to illustrate the impact of halogen substitutions. mdpi.com

Role of Ester Moiety Length and Structure in Modulating Activity

The carboxylic acid group of cinnamic acid can be modified, commonly through esterification, to produce derivatives with altered physicochemical properties such as lipophilicity, which in turn affects their biological activity. mdpi.com The methyl ester in this compound is the simplest form of such a modification.

Studies on a series of cinnamate (B1238496) esters have shown a clear relationship between the length of the alkyl chain in the ester moiety and antimicrobial activity. For example, converting cinnamic acid (which is inactive) to methyl cinnamate introduces antifungal activity. mdpi.com Further increasing the alkyl chain length from methyl to ethyl and then to butyl can potentiate this activity, possibly by increasing lipophilicity and enhancing penetration through microbial cell membranes. mdpi.com However, this trend is not always linear; a much longer chain, such as in decyl cinnamate, or the introduction of bulkier groups like isopentyl, can sometimes lead to reduced or altered activity, suggesting an optimal size and shape for the ester group for a given biological target. mdpi.com This indicates that while the methyl group in this compound confers a certain level of activity, modifying it to other alkyl esters could be a viable strategy for optimizing its biological profile. mdpi.comresearchgate.net

Table 2: Influence of Ester Alkyl Chain Length on Antifungal Activity of Cinnamates

| Compound | R Group (Ester) | MIC vs. Candida strains (µM) |

|---|---|---|

| Cinnamic Acid | -H | Inactive |

| Methyl Cinnamate | -CH₃ | 789.19 |

| Ethyl Cinnamate | -CH₂CH₃ | 726.36 |

| Propyl Cinnamate | -(CH₂)₂CH₃ | 672.83 |

| Butyl Cinnamate | -(CH₂)₃CH₃ | 626.62 |

Data illustrates the general trend observed for cinnamate esters against fungal strains. mdpi.com

Influence of Stereochemistry on Biological and Chemical Effects

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that can profoundly affect a molecule's interaction with chiral biological systems like enzymes and receptors. longdom.org Cinnamic acid derivatives, including this compound, possess a rigid double bond in the acrylic acid side chain, which gives rise to geometric isomers: the E (trans) and Z (cis) forms. nih.gov

The naturally occurring and more stable isomer is typically the E (trans) form. nih.gov The different spatial arrangement of the phenyl ring and the ester group in the two isomers results in distinct molecular shapes. This difference can significantly impact how the molecule fits into the binding site of a biological target. For example, in the development of new matrices for mass spectrometry, it was found that the Z-isomers of cinnamic acids exhibited different physical and photochemical properties compared to their corresponding E-isomers, which influenced the analyte-matrix interaction. nih.gov Similarly, the antifungal activity of mefloquine analogs was found to be stereoisomer-dependent, with erythro enantiomers showing slightly higher potency than the threo enantiomers against C. neoformans and C. albicans. nih.gov Therefore, the specific geometric configuration of the double bond in this compound and its derivatives is a crucial parameter that can dictate their biological and chemical effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com QSAR models use molecular descriptors—physicochemical properties such as steric, electronic, and hydrophobic parameters—to predict the activity of new or untested compounds. mdpi.commdpi.com

For cinnamic acid derivatives, QSAR studies have been employed to understand the key structural features that govern their antimicrobial activity. researchgate.net Such models can identify which descriptors are most significant in determining the biological response. For example, a QSAR analysis of piperine analogs, which share some structural similarities with cinnamates, identified descriptors related to surface area and heat of formation as being critical for their inhibitory activity against bacterial efflux pumps. 182.160.97 Although a specific QSAR model for this compound was not found, the principles can be applied. Descriptors for a series of its derivatives would be calculated, and a statistical model would be built to correlate these descriptors with their measured biological activity (e.g., IC₅₀ or MIC values). Such a model could then guide the synthesis of new derivatives with potentially enhanced potency by optimizing the identified key physicochemical properties. nih.gov

Ligand-Receptor Interaction Studies

Understanding how a molecule binds to its biological target at the atomic level is fundamental to explaining its mechanism of action. Molecular docking is a computational technique frequently used to predict the preferred orientation and binding affinity of a ligand when it interacts with a receptor or enzyme. biointerfaceresearch.comresearchgate.net

For cinnamic acid derivatives, docking studies have been used to explore their interactions with various protein targets, including oncogenic protein kinases and enzymes like mitochondrial aldehyde dehydrogenase. nih.govnih.gov These studies reveal the importance of specific interactions, such as hydrogen bonds between the carboxylic or ester group and amino acid residues in the active site, as well as hydrophobic and π-π stacking interactions involving the phenyl ring. biointerfaceresearch.com For instance, cinnamic acid derivatives have been shown to inhibit aldehyde dehydrogenase by competing with NAD+/NADH for binding to the enzyme's nucleotide-binding site. nih.gov In the case of this compound, the dichlorinated phenyl ring could participate in hydrophobic interactions and potentially halogen bonding, while the methyl ester group's carbonyl oxygen could act as a hydrogen bond acceptor. mdpi.com These interactions are crucial for the stability of the ligand-receptor complex and are a key determinant of the compound's inhibitory potency.

Rational Design Approaches based on SAR Principles

Rational drug design utilizes the knowledge gained from SAR and ligand-receptor interaction studies to design new molecules with improved therapeutic properties. researchgate.net182.160.97 This approach aims to optimize a lead compound's potency, selectivity, and pharmacokinetic profile in a directed and efficient manner, as opposed to random screening. 182.160.97

The SAR principles derived from studies on cinnamic acid derivatives provide a clear blueprint for the rational design of new analogs. nih.gov For example, knowing that increasing the alkyl chain length of the ester moiety can enhance antifungal activity up to a certain point allows for the targeted synthesis of propyl or butyl esters of 3,4-dichlorocinnamic acid to potentially improve upon the activity of the methyl ester. mdpi.com Similarly, understanding the electronic effects of ring substituents can guide the replacement of the chlorine atoms with other groups (e.g., trifluoromethyl or methoxy) to fine-tune the molecule's interaction with its target. researchgate.net This knowledge-based approach has been successfully applied to develop novel cinnamate derivatives as inhibitors of mitochondrial pyruvate carriers and as selective COX-2 inhibitors. researchgate.netnih.gov By applying these SAR principles, new derivatives of this compound can be rationally designed to target specific diseases like cancer or microbial infections with greater efficacy. nih.govnih.gov

Biological Activity Research of Methyl 3,4 Dichlorocinnamate and Analogs: Mechanistic Insights and Research Models

Mechanisms of Biological Action at the Molecular Level

The biological effects of Methyl 3,4-dichlorocinnamate and its analogs are rooted in their ability to interact with and modulate specific molecular targets. These interactions can lead to the inhibition of enzymes, modulation of receptor functions, and interference with cellular signaling and communication systems.

A significant area of research has been the investigation of analogs as enzyme inhibitors. The 3,4-dichlorophenyl structural motif is a key feature in potent inhibitors of specific protein-protein interactions.

A notable analog, (E)-ethyl 2-cyano-3-(3,4-dichlorophenyl)acryloylcarbamate (FSC231) , has been identified as the first small-molecule inhibitor of the PDZ domain of the "Protein Interacting with Cα-kinase 1" (PICK1). nih.gov The PICK1 PDZ domain is a crucial scaffolding module involved in the trafficking and assembly of protein complexes, including AMPA-type glutamate (B1630785) receptors. nih.govpnas.org FSC231 binds reversibly to the PICK1 PDZ domain with an affinity comparable to its endogenous peptide ligands. nih.gov This inhibition is selective; the compound shows a lack of significant binding to the PDZ domains of other proteins like postsynaptic density protein 95 (PSD-95) and glutamate receptor interacting protein 1 (GRIP1). pnas.org The inhibitory activity is structurally specific, as a closely related analog lacking the cyano group (FSC231_9) does not inhibit binding. pnas.org

| Compound | Target | Inhibition Constant (Ki) |

|---|---|---|

| FSC231 | PICK1 PDZ Domain | ~10.1 µM |

| FSC231_9 (des-cyano analog) | PICK1 PDZ Domain | >1000 µM |

| FSC231 | PSD-95 PDZ Domains | No significant binding |

| FSC231 | GRIP1 PDZ Domains | No significant binding |

The modulation of neurotransmitter systems is another area of investigation for compounds containing the 3,4-dichlorophenyl group. Reuptake inhibitors are drugs that block the transport of neurotransmitters from the synapse back into the presynaptic neuron, thereby increasing their extracellular concentration and enhancing neurotransmission. wikipedia.org

While direct studies on this compound are limited, related research provides insight. The PICK1 protein, a target for dichlorophenyl analogs as described above, is known to interact with transporters responsible for the reuptake of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET). frontiersin.org This suggests an indirect mechanism by which inhibiting PICK1 could modulate neurotransmitter homeostasis. frontiersin.org

Furthermore, a series of 3-(3',4'-dichlorophenyl)-1-indanamine analogs have been synthesized and evaluated as monoamine reuptake blockers. nih.gov These compounds, sharing the 3,4-dichlorophenyl moiety, were found to be nonselective inhibitors of dopamine (DA), serotonin (B10506) (5HT), and norepinephrine (NE) reuptake, demonstrating that this chemical feature is present in molecules that interact directly with neurotransmitter transporters. nih.gov

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates collective behaviors, including virulence factor expression and biofilm formation. mdpi.com The inhibition of QS is a strategy being explored to control bacterial pathogenicity without the selective pressure that leads to antibiotic resistance. mdpi.com

Cinnamic acid derivatives have emerged as promising quorum sensing inhibitors (QSIs). mdpi.comnih.gov For example, 2,3-dimethoxycinnamic acid , an analog, has shown robust inhibitory effects on QS-regulated functions in Chromobacterium violaceum, including the production of the pigment violacein, swarming motility, and biofilm formation. mdpi.com Molecular docking studies suggest that this compound competitively binds to the CviR receptor protein, preventing the natural signal molecule from initiating the QS cascade. mdpi.com Similarly, 4-Hydroxycinnamic acid has demonstrated significant anti-QS and anti-biofilm activity against Streptococcus mutans, a key bacterium in the formation of dental caries. nih.gov

By interacting with key proteins like enzymes and receptors, dichlorocinnamate analogs can modulate downstream intracellular signaling pathways. The inhibition of the PICK1 PDZ domain by FSC231 provides a clear example of this modulation. pnas.org

The interaction between PICK1 and the GluA2 subunit of AMPA receptors is critical for synaptic plasticity, the molecular basis for learning and memory. researchgate.net By disrupting this interaction, FSC231 has been shown to inhibit both long-term depression (LTD) and long-term potentiation (LTP) in hippocampal neurons. pnas.org Furthermore, research on other PICK1 small molecule inhibitors has shown that they can stabilize surface GluA2 receptors and reduce the rise in intracellular calcium concentrations induced by amyloid-beta, a peptide associated with Alzheimer's disease. researchgate.net This indicates that inhibition of the PICK1-GluA2 interaction directly impacts signaling pathways involved in synaptic function and neuronal health. researchgate.net

In Vitro Research Models for Activity Assessment

The biological activities of this compound and its analogs are primarily characterized using in vitro models, which allow for controlled investigation of their effects on specific cell types and molecular processes.

Cell-based assays are fundamental tools for evaluating the potential of chemical compounds to inhibit cell growth (antiproliferative activity) or to kill cells (cytotoxic activity). These assays often utilize panels of human cancer cell lines to screen for potential anti-cancer agents.

Research into cinnamoyl-based amides has identified analogs with antiproliferative effects. A study synthesized a series of compounds and tested them against a panel of colorectal cancer (CRC) cell lines. researchgate.net One derivative, an amide of piperonilic acid with a 3,4-dichlorobenzyl substituent, displayed notable antiproliferative activity. researchgate.net The compound was effective against several CRC cell lines, including HCT116, SW480, and HT29, while showing less activity towards a non-tumor human colon epithelial cell line (HCEC), suggesting a degree of tumor selectivity. researchgate.net The activity is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits a biological process by 50%.

| Cell Line | Cell Type | IC50 (µM) |

|---|---|---|

| HCT116 | Colorectal Carcinoma | 14.8 |

| SW480 | Colorectal Adenocarcinoma | 18.5 |

| LoVo | Colorectal Adenocarcinoma | 22.4 |

| HT29 | Colorectal Adenocarcinoma | 31.4 |

| HCEC | Normal Colon Epithelial | >50 |

Antimicrobial Efficacy Against Bacterial and Fungal Strains

The antimicrobial potential of cinnamic acid derivatives, including various substituted esters, has been a subject of significant research. The efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. For compounds that actively kill microbial cells, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is determined. A low MFC/MIC or MBC/MIC ratio (≤4) indicates a cidal (killing) effect, whereas a higher ratio suggests a static (inhibitory) effect.

Structure-activity relationship (SAR) studies reveal that the antimicrobial properties of cinnamic acid esters are significantly influenced by substituents on both the phenyl ring and the alcohol-derived ester group. Research indicates that the presence of electron-withdrawing groups, such as chlorine or nitro groups on the aromatic ring, can enhance antifungal activity. For instance, studies on various cinnamic esters against Candida species have shown that compounds with chloro- and nitro-substituents exhibit improved inhibitory effects. This suggests that the dichlorinated phenyl ring of this compound is a favorable feature for antimicrobial action.

| Compound (Analog) | Substituent on Phenyl Ring | Ester Group | Average EC₅₀ (μg/mL)¹ |

|---|---|---|---|

| Methyl cinnamate (B1238496) | None | Methyl | 45.8 |

| Ethyl 4-chlorocinnamate | 4-Chloro | Ethyl | 28.6 |

| Methyl 2,4-dichlorocinnamate | 2,4-Dichloro | Methyl | 23.9 |

| Ethyl 2-nitrocinnamate | 2-Nitro | Ethyl | 22.1 |

| Methyl 4-methoxycinnamate | 4-Methoxy | Methyl | 17.4 |

¹EC₅₀ represents the concentration that inhibits 50% of mycelial growth. The average value is across four tested fungi: P. grisea, F. graminearum, V. mali, and B. cinerea.Antioxidant Activity Evaluation Methods (e.g., DPPH assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and straightforward spectrophotometric method for evaluating the antioxidant capacity of chemical compounds. The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.

The DPPH radical has a deep violet color in solution and exhibits a strong absorption band at a wavelength of approximately 517 nm. When the DPPH radical is scavenged by an antioxidant, it is reduced to the pale yellow, non-radical form, DPPH-H. This reaction leads to a decrease in absorbance at 517 nm, and the degree of discoloration is directly proportional to the radical-scavenging activity of the antioxidant compound being tested.

The antioxidant activity is often expressed as the EC₅₀ value, which is the effective concentration of the compound required to scavenge 50% of the DPPH radicals in the solution. A lower EC₅₀ value indicates a higher antioxidant potency. The results can also be expressed as a percentage of inhibition at a specific concentration. Cinnamic acid and its derivatives are frequently evaluated using this method due to their phenolic-like structures, which are known to possess antioxidant properties. While specific DPPH assay data for this compound are not widely available, studies on related 3,4-dichlorocinnamanilides have explored their antioxidant potential among other biological activities.

The procedure typically involves:

Preparation of a fresh DPPH solution in a suitable solvent, such as methanol (B129727) or ethanol.

Mixing the test compound at various concentrations with the DPPH solution.

Incubating the mixture in the dark for a specified period (e.g., 30 minutes) to allow the reaction to reach a steady state.

Measuring the absorbance of the solution at ~517 nm using a spectrophotometer.

Calculating the percentage of radical scavenging activity using the formula: % Inhibition = [ (A₀ - A₁) / A₀ ] × 100 where A₀ is the absorbance of the control (DPPH solution without the test compound) and A₁ is the absorbance in the presence of the test compound.

In Vivo Research Models for Activity Assessment (Non-Human Organisms)

To investigate the potential pharmacological effects of compounds like this compound and its analogs, researchers utilize various in vivo animal models. For assessing antidepressant-like activity, the most common and validated behavioral despair tests in mice are the Forced Swim Test (FST) and the Tail Suspension Test (TST). These models are fundamental in the preclinical screening of potential antidepressant drugs.

In the Forced Swim Test (FST) , mice are placed in a cylinder filled with water from which they cannot escape. After initial escape-oriented behaviors, mice adopt an immobile posture, which is interpreted as a state of behavioral despair. A reduction in the duration of immobility is indicative of an antidepressant-like effect.

In the Tail Suspension Test (TST) , mice are suspended by their tails, leading to a similar state of immobility after initial struggling. The duration of this immobility is measured, and a significant decrease in this time suggests potential antidepressant activity.

Research on various cinnamic acid derivatives has demonstrated their potential to exert antidepressant-like effects in these models. For example, compounds like ferulic acid and caffeic acid have been shown to reduce immobility time in the FST and TST. The mechanisms underlying these effects are thought to involve the modulation of monoaminergic neurotransmitter systems, enhancement of brain-derived neurotrophic factor (BDNF) levels, and anti-inflammatory actions within the brain. A study on a cinnamamide (B152044) derivative also pointed to the involvement of dopamine D2 receptors in the medial prefrontal cortex.

| Research Model | Principle | Primary Outcome Measured | Interpretation of Positive Result |

|---|---|---|---|

| Forced Swim Test (FST) | Measures behavioral despair in an inescapable swimming task. | Duration of immobility. | Reduced immobility time suggests antidepressant-like effect. |

| Tail Suspension Test (TST) | Measures behavioral despair when suspended by the tail. | Duration of immobility. | Reduced immobility time suggests antidepressant-like effect. |

While research on this compound specifically as an insect pheromone is limited, bioassays with insect models are crucial for evaluating the broader effects of cinnamic acid derivatives on insect behavior and physiology. These bioassays can assess a range of activities, including insecticidal, antifeedant, or repellent properties, which are distinct from pheromonal communication but relevant to pest control.

For example, studies have been conducted on substituted cinnamate esters to evaluate their insecticidal activity against agricultural pests like the common cutworm (Spodoptera litura). In these assays, compounds are typically applied to the insect's diet or environment, and outcomes such as mortality, growth inhibition, or feeding deterrence are measured. Structure-activity relationship studies in this context have revealed that substitutions on the phenyl ring, including chlorination, can significantly influence bioactivity. Notably, ethyl 2-chlorocinnamate demonstrated potent insecticidal activity in such a model.

Another relevant research model is the larvicidal bioassay, which has been used to test cinnamic acid derivatives against mosquito larvae, such as Aedes aegypti. In these tests, larvae are exposed to various concentrations of the compound in water, and mortality is recorded after a set period (e.g., 24 hours) to determine the median lethal concentration (LC₅₀). These studies help identify compounds with potential for controlling disease vectors. Although not strictly pheromone bioassays, these insect-based models are essential for characterizing the biological activity of cinnamate analogs in non-human organisms.

Emerging Research Areas and Future Directions in Methyl 3,4 Dichlorocinnamate Studies

Chemoinformatic and Machine Learning Approaches in Compound Discovery

The integration of chemoinformatic and machine learning methodologies is set to revolutionize the discovery and optimization of Methyl 3,4-dichlorocinnamate derivatives. These computational tools can analyze vast chemical spaces to predict the physicochemical and biological properties of novel compounds, thereby accelerating the identification of promising candidates for various applications. nih.govresearchgate.net

Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data for cogeners of this compound to establish correlations between molecular structures and their biological activities. researchgate.netjapsonline.comnih.govwu.ac.th For instance, a QSAR study on cinnamic acid derivatives could elucidate the structural features crucial for a specific biological effect, guiding the synthesis of new dichlorocinnamate analogs with enhanced potency. researchgate.net Deep learning models offer a more advanced approach, capable of learning complex patterns from structural data to predict a wide range of properties, from toxicity to target binding affinity. ulster.ac.uk

The application of these predictive models can significantly reduce the time and resources required for drug discovery and materials development by prioritizing the synthesis of compounds with the highest probability of success. nih.govbiorxiv.org

Table 1: Potential Applications of Chemoinformatic and Machine Learning in this compound Research

| Methodology | Potential Application | Expected Outcome |

| QSAR | Predicting the biological activity of novel dichlorocinnamate derivatives. | Identification of key structural motifs for desired bioactivity. |

| Deep Learning | In-silico screening of virtual libraries of dichlorocinnamate analogs. | Prioritization of candidate compounds for synthesis and testing. |

| Molecular Docking | Simulating the binding of dichlorocinnamate derivatives to protein targets. | Elucidation of potential mechanisms of action and identification of new biological targets. |

| ADMET Prediction | Forecasting the absorption, distribution, metabolism, excretion, and toxicity profiles. | Early-stage filtering of compounds with unfavorable pharmacokinetic properties. |

Multicomponent Reaction Development for Complex Dichlorocinnamate Derivatives

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. nih.govresearchgate.netbohrium.com The development of novel MCRs for the synthesis of intricate dichlorocinnamate derivatives is a promising area of research. nih.govnih.gov MCRs offer significant advantages over traditional multi-step syntheses, including increased efficiency, reduced waste, and the ability to rapidly generate libraries of structurally diverse compounds. mdpi.combeilstein-journals.org

For instance, a one-pot reaction involving a dichlorobenzaldehyde, a malonic acid derivative, and an alcohol could directly yield a variety of substituted dichlorocinnamates. The exploration of different catalysts and reaction conditions for such transformations could lead to the discovery of highly efficient and selective synthetic routes. nih.govbeilstein-journals.org The use of MCRs would not only streamline the synthesis of known dichlorocinnamate derivatives but also open up avenues for the creation of novel and complex molecular architectures that are not easily accessible through conventional methods. nih.gov

Green Chemistry Principles in Synthetic Methodologies

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing environmentally sustainable chemical processes. rroij.com This involves the use of safer solvents, renewable starting materials, and catalytic methods to minimize waste and energy consumption. uni-lj.sirsc.org

Future research in this area will likely focus on replacing hazardous reagents and solvents commonly used in the synthesis of halogenated aromatic compounds with greener alternatives. researchgate.netscience.gov For example, the use of biocatalysts or solid acid catalysts could provide more environmentally friendly routes to cinnamates. The principles of atom economy, which aim to maximize the incorporation of all materials used in the process into the final product, will also be a key consideration in the design of new synthetic strategies. beilstein-journals.org

Table 2: Green Chemistry Approaches for the Synthesis of Dichlorocinnamate Derivatives

| Green Chemistry Principle | Application in Dichlorocinnamate Synthesis | Potential Benefit |

| Use of Safer Solvents | Replacing chlorinated solvents with water or bio-based solvents. | Reduced environmental impact and improved worker safety. |

| Catalysis | Employing reusable solid catalysts or enzymes. | Increased reaction efficiency and reduced waste generation. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials. | Minimized by-product formation and more efficient use of resources. |

| Renewable Feedstocks | Utilizing starting materials derived from biomass. | Reduced reliance on fossil fuels and a more sustainable chemical industry. |

Advanced Materials Science Applications of Dichlorocinnamate Scaffolds

The unique structural features of the dichlorocinnamate scaffold, including its aromatic ring, double bond, and halogen substituents, make it an attractive building block for the development of advanced materials. rsc.orgresearchgate.net Cinnamic acid and its derivatives have been explored for the synthesis of polymers with interesting properties, and the incorporation of dichlorocinnamate units could lead to materials with enhanced thermal stability, flame retardancy, and specific optical or electronic properties. researchgate.netacs.org

Potential applications in materials science include the development of novel polymers for drug delivery systems, where the dichlorocinnamate moiety could be used to control the release of therapeutic agents. nih.govnih.gov Furthermore, these compounds could serve as plasticizers for polymers like PVC, potentially offering a safer alternative to conventional phthalate-based plasticizers. mdpi.comresearchgate.net The ability of the cinnamate (B1238496) double bond to undergo photodimerization could also be exploited for the creation of photo-responsive materials. researchgate.net

Expanding Biological Target Identification and Validation

While various cinnamic acid derivatives are known to possess a range of biological activities, the specific protein targets of this compound are largely unexplored. researchgate.netmdpi.comnih.govjocpr.com Future research will focus on identifying and validating the biological targets of this compound and its analogs to elucidate their mechanisms of action.

Modern target identification techniques, such as affinity-based methods and activity-based protein profiling, can be employed to pinpoint the proteins that interact with dichlorocinnamate derivatives. nih.gov Once a potential target is identified, further validation studies, including in vitro binding assays and cellular assays, will be necessary to confirm the interaction and its functional consequences. nih.gov The identification of specific biological targets will be instrumental in guiding the development of dichlorocinnamate-based compounds for therapeutic applications. mdpi.com

Development of Research Probes and Tools for Mechanistic Studies

This compound and its derivatives can be developed into valuable research probes and tools for studying biological processes. By attaching a reporter group, such as a fluorescent tag or a biotin (B1667282) handle, to the dichlorocinnamate scaffold, researchers can create molecular probes to visualize and track the localization and interactions of these compounds within living cells.

These probes can be used to investigate the mechanism of action of dichlorocinnamate-based drugs and to identify their cellular targets. For example, a fluorescently labeled dichlorocinnamate could be used in high-content screening assays to identify compounds that disrupt specific protein-protein interactions. Furthermore, the development of photo-crosslinkable dichlorocinnamate derivatives could enable the covalent labeling and subsequent identification of their binding partners in complex biological systems.

Q & A

Q. What experimental controls are essential when investigating the biological activity of this compound to avoid false positives/negatives?

- Include:

- Negative controls : Solvent-only treatments to exclude vehicle effects.

- Positive controls : Known inhibitors/agonists for the target pathway.

- Cytotoxicity assays (e.g., MTT) to distinguish specific activity from general cell death.

- Triplicate technical and biological replicates to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.